molecular formula C12H16O2 B8437103 1-(2-Methoxy-5-propylphenyl)ethanone

1-(2-Methoxy-5-propylphenyl)ethanone

Cat. No.: B8437103
M. Wt: 192.25 g/mol
InChI Key: RXZXSXJOQLSHKI-UHFFFAOYSA-N
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Description

1-(2-Methoxy-5-propylphenyl)ethanone is an aromatic ketone characterized by a phenyl ring substituted with a methoxy group (-OCH₃) at the 2-position and a propyl group (-CH₂CH₂CH₃) at the 5-position, with an acetyl (-COCH₃) functional group. This compound belongs to the hydroxyacetophenone family, where structural variations in substituents significantly influence physical, chemical, and biological properties.

Properties

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

1-(2-methoxy-5-propylphenyl)ethanone

InChI

InChI=1S/C12H16O2/c1-4-5-10-6-7-12(14-3)11(8-10)9(2)13/h6-8H,4-5H2,1-3H3

InChI Key

RXZXSXJOQLSHKI-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=C(C=C1)OC)C(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-(2-Methoxy-5-propylphenyl)ethanone with structurally related compounds, focusing on substituent effects, molecular properties, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Inferred Properties/Applications References
This compound (Target) C₁₂H₁₆O₂ ~192.26 (estimated) 2-OCH₃, 5-propyl, acetyl Moderate lipophilicity due to propyl; methoxy enhances stability. Potential synthetic intermediate. -
1-(2-Hydroxy-5-propylphenyl)ethanone (CAS 1990-24-5) C₁₁H₁₄O₂ 178.23 2-OH, 5-propyl, acetyl Higher polarity and hydrogen bonding capacity than methoxy analog. Likely lower organic solubility.
1-(3-Chloro-2,6-dihydroxy-5-propylphenyl)ethanone (CAS 102624-59-9) C₁₁H₁₃ClO₃ 228.68 3-Cl, 2,6-diOH, 5-propyl, acetyl Electron-withdrawing Cl and OH groups increase reactivity. Potential use in halogenation reactions.
1-(2-Hydroxy-4-methoxy-5-nitrophenyl)ethanone (CAS 102877-53-2) C₁₀H₁₁NO₅ 225.20 2-OH, 4-OCH₃, 5-NO₂, acetyl Nitro group enhances electrophilicity; applications in dye or explosive precursors.
o-Chloroacetophenone (CAS 2142-68-9) C₈H₇ClO 154.59 2-Cl, acetyl Simpler structure; used as a tear gas agent. Less lipophilic than propyl-substituted analogs.
1-(2-Hydroxy-5-methoxyphenyl)ethanone (NIST reference) C₉H₁₀O₃ 166.18 2-OH, 5-OCH₃, acetyl Polar due to hydroxyl; methoxy improves solubility in alcohols.

Key Observations :

Substituent Effects: Methoxy vs. Hydroxyl: Methoxy groups (e.g., in the target compound) reduce polarity compared to hydroxyl analogs (e.g., CAS 1990-24-5), enhancing stability and organic-phase solubility . Electron-Withdrawing Groups: Chloro (CAS 102624-59-9) and nitro (CAS 102877-53-2) substituents increase electrophilicity, making these compounds more reactive in substitution or oxidation reactions .

Synthetic Routes: Demethylation reactions using agents like aluminum bromide (AlBr₃) are common for introducing hydroxyl groups in methoxy-substituted acetophenones . Friedel-Crafts acylation or alkylation may be employed to introduce acetyl or propyl groups, respectively .

Spectroscopic Identification :

  • Gas chromatography-FTIR (as used for JWH-250 analogs) is effective for distinguishing subtle structural differences, such as methoxy vs. hydroxyl positioning .

Applications: Hydroxyacetophenones with nitro or chloro groups (e.g., CAS 102877-53-2) are often intermediates in agrochemical or pharmaceutical synthesis . The target compound’s balance of lipophilicity and stability suggests utility in polymer or drug precursor synthesis.

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